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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzylamine

Cat. No.: B1349891

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2-methylbenzylamine (CAS No: 27917-11-9). Due to the limited availability of public
experimental spectra, this document primarily presents predicted spectroscopic data derived
from computational models. It also outlines detailed experimental protocols for acquiring
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this
compound, which can be adapted for experimental validation.

Compound Information

Property Value Source
(4-chloro-2-

IUPAC Name ) PubChem[1]
methylphenyl)methanamine

Molecular Formula CsH10CIN PubChem|[1]

Molecular Weight 155.62 g/mol PubChem[1]

CAS Number 27917-11-9 PubChem[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Chloro-2-
methylbenzylamine. It is crucial to note that these values are computationally generated and
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await experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H and 3C NMR chemical shifts are estimated based on structure-property
relationships and spectral data of analogous compounds. Actual experimental values may vary
based on solvent and other experimental conditions.

Table 1: Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~72-74 m 3H Aromatic protons
~3.8 S 2H -CH:- (benzyl)
~2.3 s 3H -CHs (methyl)
~15 brs 2H -NH2

Table 2: Predicted 3C NMR Data

Chemical Shift (8) ppm Assignment

~ 140 Aromatic C (quaternary)

~ 135 Aromatic C (quaternary, C-ClI)
~ 130 Aromatic CH

~ 128 Aromatic CH

~ 126 Aromatic CH

~ 45 -CHz- (benzyl)

~20 -CHs (methyl)

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?)

Intensity

Assignment

3400 - 3250 Medium, sharp N-H stretch (primary amine)
3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Medium N-H bend (scissoring)

1600 - 1450 Strong to medium Aromatic C=C stretch

1100 - 1000 Strong C-Cl stretch

850 - 800 Strong C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity (%) Assignment
[M]* (Molecular ion peak,
155/157 ~3:1 showing isotopic pattern for
Chlorine)
140/142 Variable [M-NHz]*
120 Variable [M-CI]*
105 Variable [CsHo]*

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for 4-Chloro-2-

methylbenzylamine. Instrument parameters should be optimized for the specific equipment

used.
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NMR Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of 4-Chloro-2-methylbenzylamine in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher field strength.
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-64, depending on concentration.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher.

o

Pulse Program: Proton-decoupled pulse sequence.

[¢]

Spectral Width: 0-200 ppm.

[e]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

[e]

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:
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o For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a
thin film.

o Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique. Place a drop of
the neat liquid directly onto the ATR crystal.

o Data Acquisition:
o Spectrometer: A standard FTIR spectrometer.
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~2,
o Number of Scans: 16-32 scans for both background and sample.

o A background spectrum of the clean, empty sample holder should be acquired before the
sample measurement.

Mass Spectrometry

e Sample Introduction:

o For a volatile compound, direct infusion via a heated probe or injection into a gas
chromatograph (GC-MS) is appropriate.

o For GC-MS, dissolve a small amount of the sample in a volatile solvent like
dichloromethane or methanol.

* lonization and Analysis:

o lonization Mode: Electron lonization (El) at 70 eV is standard for creating fragment
patterns.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant
fragments.
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Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
molecular structure of 4-Chloro-2-methylbenzylamine.

Sample Preparation

4-Chloro-2-methylbenzylamine

:

Dissolve in N Dissolve in
Deuterated Solvent Prepare Thin Film / ATR Volatile Solvent

Data Acquisition

NMR Spectrometer

(*H & 13C) FTIR Spectrometer

Data Analysis|& Interpretation

Chemical Shifts, Absorption Bands Mass-to-Charge Ratio,
Coupling, Integration (Functional Groups) Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-Chloro-2-methylbenzylamine.

Caption: Molecular structure of 4-Chloro-2-methylbenzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 4-Chloro-2-methylbenzylamine | C8H10CIN | CID 2757672 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2-methylbenzylamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349891#spectroscopic-data-for-4-chloro-2-
methylbenzylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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